4-Chloro-3-(methylsulfanyl)aniline
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Overview
Description
4-Chloro-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8ClNS. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a methylsulfanyl group at the 3-position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(methylsulfanyl)aniline can be synthesized through several methods. One common method involves the reaction of 4-chloroaniline with methylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted anilines.
Scientific Research Applications
4-Chloro-3-(methylsulfanyl)aniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methylsulfanyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
3-(Methylsulfanyl)aniline: Lacks the chlorine atom, affecting its reactivity and applications.
4-Bromo-3-(methylsulfanyl)aniline: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
4-Chloro-3-(methylsulfanyl)aniline is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various compounds .
Properties
IUPAC Name |
4-chloro-3-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCNLVDSVIDHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13442-44-9 |
Source
|
Record name | 4-chloro-3-(methylsulfanyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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